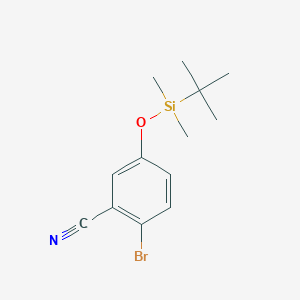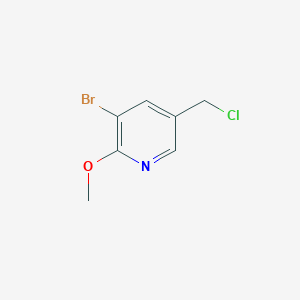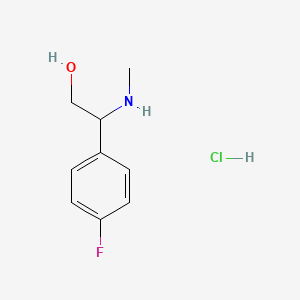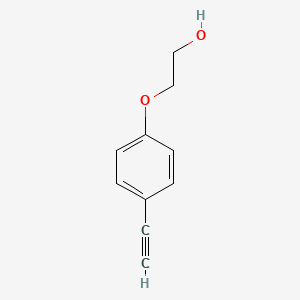
2-(4-Ethynylphenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenoxy)ethanol is an organic compound with the molecular formula C10H10O2 It consists of a phenoxy group substituted with an ethynyl group at the para position and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenoxy)ethanol typically involves the reaction of 4-ethynylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium hydroxide or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Ethynylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-ethynylphenoxy)acetaldehyde or 2-(4-ethynylphenoxy)acetic acid.
Reduction: Formation of 2-(4-ethylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the electrophile used.
科学研究应用
2-(4-Ethynylphenoxy)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Ethynylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-Methylphenoxy)ethanol: Similar structure but with a methyl group instead of an ethynyl group.
2-(4-Chlorophenoxy)ethanol: Contains a chlorine atom at the para position instead of an ethynyl group.
2-(4-Nitrophenoxy)ethanol: Contains a nitro group at the para position.
Uniqueness
2-(4-Ethynylphenoxy)ethanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group can participate in unique chemical transformations and interactions that are not possible with other substituents.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-(4-ethynylphenoxy)ethanol |
InChI |
InChI=1S/C10H10O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6,11H,7-8H2 |
InChI 键 |
SQWHBRPAXOERQR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)

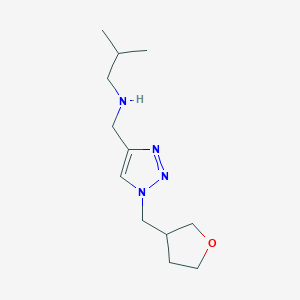
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
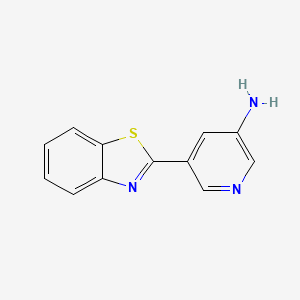


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
